N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide
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Overview
Description
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tert-butylmethyl ether and the control of temperature to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from aqueous ethanol are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Another compound with a furan ring, used in similar applications.
N-(furan-2-ylmethyl)-2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetamide: A structurally related compound with potential biological activities.
Uniqueness
N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O4S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13-7-9-18(10-8-13)27(24,25)19-14(2)15(3)22(20(19)21-16(4)23)12-17-6-5-11-26-17/h5-11H,12H2,1-4H3,(H,21,23) |
InChI Key |
ZDDOVMGVIYOEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C |
Origin of Product |
United States |
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